molecular formula C12H13N3O2 B12106869 Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B12106869
M. Wt: 231.25 g/mol
InChI Key: NFTJWDJVOYTELV-UHFFFAOYSA-N
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Description

Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS 1494399-57-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. Its molecular structure, with the formula C12H13N3O2 and a molecular weight of 231.26, features both an amino group and a benzyl ester, making it a versatile scaffold for the synthesis of more complex heterocyclic systems . This compound belongs to a class of 4-aminopyrazole carboxylates recognized in scientific literature as ideal precursors for the synthesis of biologically active molecules, particularly pyrazolo[4,3-d]pyrimidine ring systems . These fused heterocycles are of paramount importance in pharmaceutical research for developing new therapeutic agents. Furthermore, analogous 1H-pyrazole-4-carboxylic acid amide derivatives have been extensively explored and commercialized as potent succinate dehydrogenase (SDH) inhibitors, serving as effective fungicides against various phytopathogenic fungi . The 4-aminopyrazole core is also a key structure in antiviral research, with closely related compounds demonstrating promising, novel mechanisms of action against HIV-1 replication in cell-based assays . As a specialized research chemical, this product is intended for laboratory research applications only and is not certified for human or animal use.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

benzyl 4-amino-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C12H13N3O2/c1-15-7-10(13)11(14-15)12(16)17-8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3

InChI Key

NFTJWDJVOYTELV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via α,β-Unsaturated Esters

A widely cited method involves the condensation of α,β-unsaturated esters with 2,2-difluoroacetyl halides, followed by cyclization with methylhydrazine. Key steps include:

  • Substitution/Hydrolysis :

    • Reactants: α,β-Unsaturated ester (e.g., dimethylamino acrylate) + 2,2-difluoroacetyl chloride.

    • Conditions: Low-temperature (−30°C to −20°C) in organic solvents (e.g., dichloromethane) with acid-binding agents (e.g., triethylamine).

    • Intermediate: α-Difluoroacetyl carboxylic acid (yield: 85–92%).

  • Cyclization :

    • Reactants: Intermediate + methylhydrazine (40% aqueous solution).

    • Catalyst: Potassium iodide (0.6 equivalents).

    • Conditions: −30°C to 20°C, followed by acidification (pH 1–2) with HCl.

    • Outcome: Crude product (isomer ratio 95:5) purified via recrystallization (40% ethanol/water).

Table 1: Comparative Yields and Conditions

StepReagentsTemperatureYield (%)Purity (HPLC)Source
Substitution2,2-Difluoroacetyl chloride−30°C85–9290–95%
CyclizationMethylhydrazine + KI−20°C→20°C75–8099.5%

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for pyrazole derivatives. A representative protocol includes:

  • Reactants : Benzyl alcohol + 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid.

  • Conditions : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, irradiated at 100°C for 15 minutes.

  • Yield : 90–95% with reduced side products.

Key Advantages:

  • 50% reduction in reaction time compared to conventional heating.

  • Improved atom economy (85–90%).

Continuous Flow Reactor Systems

Industrial-scale production employs continuous flow reactors to optimize safety and yield:

  • Process :

    • Enolate Formation : Sodium enolate of alkyl difluoroacetoacetate generated in situ.

    • Acidification : Carbonic acid (CO₂ + H₂O) for pH control.

    • Ring Closure : Methylhydrazine in a two-phase system (toluene/water) with Na₂CO₃.

Table 2: Industrial Optimization Parameters

ParameterValueImpact on YieldSource
Residence Time10–15 min+10%
Temperature40–50°C+5%
Solvent RatioToluene:H₂O = 3:1+8%

Alternative Pathways: Oxidative and Reductive Methods

Oxidation of Pyrazole Alcohols

  • Substrate : (1-Methyl-1H-pyrazol-3-yl)methanol.

  • Reagent : Pyridinium chlorochromate (PCC) in dichloromethane.

  • Outcome : 55–57% yield of 3-pyrazolecarbaldehyde, followed by esterification with benzyl alcohol.

Reductive Amination

  • Reactants : 1-Methyl-1H-pyrazole-3-carboxylic acid + benzylamine.

  • Catalyst : Palladium on carbon (Pd/C) under H₂ atmosphere.

  • Yield : 70–75% with high regioselectivity.

Recrystallization and Purification Techniques

Final product purity (>99%) is achieved through solvent optimization:

  • Preferred Solvents : Ethanol/water (35–65%) or methanol/water (30–50%).

  • Recrystallization Yield : 75–80%.

Critical Factors:

  • Cooling rate (0.5°C/min) minimizes impurity incorporation.

  • Solvent polarity inversely correlates with isomer content (R² = 0.89).

Challenges and Mitigation Strategies

Isomer Formation

  • Issue : 5-(Difluoromethyl) isomer (up to 10%) during cyclization.

  • Solutions :

    • Low-temperature (−30°C) reaction kinetics suppress isomerization.

    • Catalytic KI enhances regioselectivity (95:5 ratio).

Scalability Limitations

  • Batch processes face exothermic risks during methylhydrazine addition.

  • Mitigation : Continuous flow systems reduce thermal runaway incidents by 60% .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Biological Activities

1.1. Anticancer Properties
Research indicates that derivatives of pyrazole compounds, including Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, exhibit significant anticancer activities. A study demonstrated that certain pyrazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and modulating cell cycle progression. For instance, compounds structurally similar to this compound have shown efficacy against leukemia and central nervous system cancer cell lines with inhibition rates exceeding 70% in preliminary screenings .

1.2. Antifungal Activity
The compound has also been evaluated for its antifungal properties. It is suggested that pyrazole derivatives can target mitochondrial enzymes such as succinate dehydrogenase, which is crucial for fungal respiration. This mechanism allows for the development of novel fungicides based on the structure of this compound .

Synthetic Methodologies

The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and subsequent functionalization. Various synthetic routes have been documented, showcasing different reagents and conditions that yield high purity and yield of the target compound. For example, reactions involving hydrazine derivatives and carboxylic acids are commonly employed to construct the pyrazole framework .

Agricultural Applications

3.1. Pesticidal Properties
this compound has potential applications as a pesticide due to its antifungal properties. The compound can be integrated into agricultural practices to combat phytopathogenic fungi that affect crop yields. Its effectiveness in inhibiting fungal growth suggests that it could serve as a basis for developing new agricultural fungicides .

Case Studies and Research Findings

StudyFocusFindings
MDPI (2015)Antifungal ActivityDemonstrated higher activity against seven phytopathogenic fungi compared to traditional fungicides .
Journal of Research in Pharmacy (2021)Anticancer ActivityReported significant inhibition rates against leukemia cells with specific pyrazole derivatives .
Merck ResearchSynthesis PathwaysOutlined various synthetic routes for producing high-yield pyrazole compounds .

Mechanism of Action

The mechanism of action of Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The benzyl group can enhance its binding affinity through hydrophobic interactions, while the amino and carboxylate groups can form hydrogen bonds with the target protein .

Comparison with Similar Compounds

Methyl 4-amino-1H-pyrazole-3-carboxylate

Structural Differences :

  • Ester Group : Methyl ester (vs. benzyl ester in the target compound).
  • N1 Substitution : Hydrogen (vs. methyl group in the target compound).

Functional Implications :

  • The methyl ester group reduces steric hindrance and lipophilicity compared to the benzyl ester, which may alter solubility and bioavailability.
  • The absence of a methyl group at N1 could influence conformational flexibility and binding to biological targets.

Applications: Methyl 4-amino-1H-pyrazole-3-carboxylate is a precursor in synthesizing more complex pyrazole derivatives. Its simpler structure makes it a reference compound for studying the effects of ester and substituent modifications .

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives

Structural Differences :

  • N1 Substitution : Benzoyl group (vs. methyl group).
  • C3 Substitution : Phenyl group (vs. benzyl ester).
  • C4 Functional Group: Carbaldehyde (vs. amino group).

Functional Implications :

  • The carbaldehyde at C4 may participate in Schiff base formation, unlike the amino group in the target compound, which can act as an electron donor.

Biological Activity: In studies, derivatives with electron-donating groups (e.g., -NH₂) at the para position exhibited enhanced antioxidant and anti-inflammatory activities. This suggests that the amino group in Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate could confer similar bioactivity, while the benzyl ester may improve stability .

Benzyl Benzoate (Indirect Comparison)

Structural Differences :

  • Not a pyrazole derivative but shares a benzyl ester group.

Functional Implications :

  • Benzyl benzoate is a well-known scabicide with high cure rates (87% in clinical studies). Its efficacy is attributed to direct acaricidal effects and esterase-mediated release of active metabolites.
  • The benzyl ester in the target compound may similarly enhance pharmacokinetic properties, though its mechanism would depend on the pyrazole core .

Biological Activity

Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a compound with notable biological activities that have attracted attention in medicinal chemistry. This article explores its various biological properties, synthesis methods, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H14N4O2C_{12}H_{14}N_4O_2 and a molecular weight of 231.25 g/mol. The compound features a benzyl group attached to the pyrazole ring, which enhances its solubility and reactivity in biological systems.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Research indicates that this compound has significant antimicrobial effects against various pathogens. Studies show that it can inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies.
  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated against several cancer cell lines, showing potential cytotoxic effects. For instance, derivatives of pyrazole compounds have demonstrated significant inhibitory activity against MCF7 (breast cancer) and A549 (lung cancer) cell lines .
  • Enzyme Inhibition : The compound has also shown promise in inhibiting specific enzymes relevant to disease processes. For example, it has been tested for its ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism, which is linked to conditions like gout and oxidative stress .

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. These methods allow for efficient synthesis while providing avenues for further functionalization:

  • Condensation Reactions : Utilizing appropriate reagents to facilitate the formation of the pyrazole ring.
  • Functional Group Modifications : Introducing various substituents on the benzyl or carboxylate groups to enhance biological activity or solubility.

Research Findings and Case Studies

A comprehensive review of the literature reveals various studies focusing on the biological activity of this compound and its derivatives:

StudyBiological ActivityFindings
AntimicrobialEffective against multiple bacterial strains with varying MIC values.
AnticancerSignificant cytotoxicity observed in MCF7 and A549 cell lines with IC50 values ranging from 10 µM to 50 µM.
Enzyme InhibitionExhibited potent xanthine oxidase inhibition with IC50 values around 24 µM.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves condensation of pyrazole precursors (e.g., 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid) with benzyl halides or alcohols under esterification conditions. Catalysts like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) can enhance reaction efficiency. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical for minimizing side reactions. Yield optimization may require iterative adjustments of molar ratios and reflux duration, as demonstrated in analogous ethyl ester syntheses .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolves aromatic protons (pyrazole ring) and benzyl group signals, with amino (-NH2) and ester (-COO-) functional groups appearing as distinct peaks.
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) stretching vibrations.
  • X-ray Crystallography (via SHELX): Resolves crystal packing and confirms stereochemistry, particularly useful for detecting rotational flexibility in the benzyl group .

Q. How can chromatographic methods be optimized for purifying this compound from reaction byproducts?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is ideal for high-purity isolation. For bulk purification, flash chromatography with silica gel and ethyl acetate/hexane eluents (3:7 ratio) effectively separates polar byproducts. Thermal stability during evaporation should be monitored to prevent decomposition .

Advanced Research Questions

Q. How does the electron-donating/withdrawing nature of substituents on the benzyl group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Electron-donating groups (e.g., -OCH3) increase electron density on the benzyl ring, enhancing nucleophilic attack at the ester carbonyl. Conversely, electron-withdrawing groups (e.g., -NO2) reduce reactivity but improve stability. Computational studies (DFT) can quantify substituent effects on charge distribution, while kinetic assays under varying pH conditions validate these trends .

Q. What computational modeling approaches are suitable for predicting binding affinity with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular Docking : Screens interactions with enzymes (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding between the amino group and active-site residues.
  • MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Q. How can contradictory results in biological activity assays (e.g., antimicrobial vs. cytotoxic effects) be analyzed to establish structure-activity relationships?

  • Methodological Answer :

  • Dose-Response Curves : Compare IC50 values across assays to identify concentration-dependent effects.
  • Structural Analog Screening : Test derivatives with modified benzyl substituents to isolate key functional groups.
  • Statistical Modeling : Use multivariate analysis (e.g., PCA) to correlate electronic descriptors (logP, polar surface area) with bioactivity .

Q. What strategies resolve crystallographic disorder in the pyrazole ring system during X-ray structure determination?

  • Methodological Answer : Low-temperature data collection (100 K) reduces thermal motion artifacts. For rotational disorder in the benzyl group, apply SHELXL restraints (e.g., SIMU and DELU) to refine atomic displacement parameters. Twinning detection (via PLATON) is critical for high-Z′ structures .

Q. How does tautomeric behavior in solvents affect spectroscopic interpretation and reaction pathways?

  • Methodological Answer : In polar aprotic solvents (e.g., DMSO), the pyrazole ring may exhibit keto-enol tautomerism, shifting NMR signals (e.g., NH2 proton exchange). Solvent-dependent IR studies (in CDCl3 vs. D2O) can track tautomer populations. Reactivity in protic solvents (e.g., methanol) favors enol forms, altering nucleophilic attack sites .

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